Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 115414-48-7
VCID: VC20835530
InChI: InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
SMILES: CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Molecular Formula: C15H29NO6
Molecular Weight: 319.39 g/mol

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.: 115414-48-7

Cat. No.: VC20835530

Molecular Formula: C15H29NO6

Molecular Weight: 319.39 g/mol

* For research use only. Not for human or veterinary use.

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside - 115414-48-7

Specification

CAS No. 115414-48-7
Molecular Formula C15H29NO6
Molecular Weight 319.39 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
Standard InChI Key SRZQFVHBXUJPDN-KJWHEZOQSA-N
Isomeric SMILES CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
SMILES CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Canonical SMILES CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Introduction

Physical and Chemical Properties

Basic Physicochemical Characteristics

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside possesses a well-defined set of physical and chemical properties that dictate its behavior in various experimental conditions. The compound has a molecular formula of C15H29NO6 and a molecular weight of 319.39 g/mol, which places it in the category of medium-sized organic molecules. Its IUPAC name, N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, reflects the precise stereochemistry and structural organization that contribute to its specific biological and chemical properties. The compound exists as a solid at room temperature, with physical characteristics influenced by hydrogen bonding capabilities of its hydroxyl groups and the hydrophobic nature of its heptyl chain.

The structure contains multiple functional groups including hydroxyl groups, an acetamido group, and a glycosidic bond, all of which contribute to its chemical reactivity and solubility profile. The presence of these functional groups means the compound can participate in various chemical reactions, including esterification, etherification, and oxidation. Additionally, the hydroxyl groups can form hydrogen bonds with water molecules, contributing to its solubility in polar solvents, while the heptyl chain provides some degree of lipophilicity, making it partially soluble in less polar solvents.

Spectroscopic and Structural Data

The spectroscopic characteristics of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are crucial for its identification and structural analysis. The compound can be identified and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). In NMR spectroscopy, characteristic signals for the anomeric proton, the acetamido group, and the heptyl chain can be observed, confirming the compound's structure. The beta configuration of the glycosidic bond can be confirmed by the coupling constant of the anomeric proton.

The compound's structural identifiers include a Standard InChI notation of InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1, which encodes precise information about its connectivity and stereochemistry. Its Standard InChIKey, SRZQFVHBXUJPDN-KJWHEZOQSA-N, serves as a unique identifier in chemical databases. The canonical SMILES notation for the compound is CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C, providing another standardized representation of its molecular structure.

Tabulated Physical Properties

Table 1: Physical and Chemical Properties of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

PropertyValue
CAS Number115414-48-7
Molecular FormulaC15H29NO6
Molecular Weight319.39 g/mol
IUPAC NameN-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChIKeySRZQFVHBXUJPDN-KJWHEZOQSA-N
Physical StateSolid at room temperature
PubChem Compound ID18805106

Synthesis Methods

Traditional Synthetic Routes

The synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves a glycosylation reaction between heptyl alcohol and N-acetylglucosamine (or its protected forms). This glycosylation process represents a critical reaction in carbohydrate chemistry, requiring precise control of stereochemistry to ensure the formation of the beta-glycosidic bond. Several methods have been developed for this synthesis, each with specific advantages depending on the desired yield, purity, and scale of production. The efficiency of these synthetic pathways can vary significantly based on factors such as temperature, reaction time, concentration of reagents, and the presence of specific catalysts.

One common approach involves the activation of the carbohydrate donor with a suitable leaving group at the anomeric position, followed by nucleophilic attack by the heptyl alcohol. Various activating agents and promoters may be employed to facilitate this reaction, including Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The stereoselectivity of the glycosylation reaction can be controlled through neighboring group participation, particularly by utilizing the acetamido group at the C-2 position, which forms a cyclic intermediate that directs the nucleophilic attack from the beta-face of the sugar ring.

Related Synthetic Pathways

The synthesis of related compounds such as Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside provides valuable insights into the chemistry of these glycosides. This tri-acetylated derivative is often prepared as an intermediate or precursor in the synthesis of the target compound . The acetylation of hydroxyl groups at positions 3, 4, and 6 can be achieved using acetic anhydride in the presence of a base such as pyridine, resulting in protected intermediates that exhibit different solubility and reactivity profiles compared to the unprotected compound.

These acetylated derivatives often serve as key intermediates in more complex synthetic sequences, particularly when selective functionalization of specific hydroxyl groups is required. The acetyl protecting groups can be selectively removed under mild basic conditions, allowing for further modification of the molecule. Understanding the synthetic relationships between these compounds is crucial for developing efficient pathways to access diverse glycoside derivatives with tailored properties for specific applications.

Structural Characteristics

Molecular Structure and Stereochemistry

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside possesses a distinctive molecular architecture characterized by several key structural features. The compound consists of a 2-acetamido-2-deoxy-glucopyranose moiety (a modified glucose where the hydroxyl group at position 2 is replaced by an acetamido group) connected to a heptyl chain via a beta-glycosidic linkage. This beta configuration at the anomeric center is a crucial structural determinant that affects the compound's spatial arrangement and biological activity. In the chair conformation of the pyranose ring, the beta linkage positions the heptyl chain in an equatorial orientation, which is energetically favorable and influences how the molecule interacts with biological targets.

The stereochemistry of the glucopyranose ring follows the conventional D-configuration, with specific stereochemical arrangements at each chiral center. According to the IUPAC name (N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide), the compound features R configurations at positions 2, 3, 4, and 6, and an S configuration at position 5 of the oxan (pyranose) ring. This precise stereochemical arrangement is essential for its recognition by enzymes and receptors, as even minor changes in stereochemistry can significantly alter biological activities.

The acetamido group at the C-2 position represents another distinctive structural feature, consisting of an acetylated amine that can participate in hydrogen bonding interactions. This functional group often plays a crucial role in molecular recognition processes, particularly in binding to proteins that specifically interact with N-acetylglucosamine-containing structures.

Conformational Analysis

The conformational behavior of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is dominated by the pyranose ring dynamics and the flexibility of the heptyl chain. The glucopyranose ring primarily adopts a 4C1 chair conformation, which is the most stable arrangement for D-glucose derivatives. In this conformation, the hydroxyl groups at positions 3, 4, and 6, as well as the acetamido group at position 2, adopt specific spatial orientations that define the compound's three-dimensional structure and hydrogen-bonding capabilities.

Applications in Research

Biochemical Research Applications

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as a valuable tool in various biochemical research areas, particularly in studies related to glycobiology and carbohydrate-protein interactions. The compound's structural similarity to natural N-acetylglucosamine-containing glycoconjugates makes it useful as a synthetic analog for investigating biological recognition processes involving these structures. Researchers often employ this compound as a building block for synthesizing more complex oligosaccharides that are involved in cell signaling and recognition processes. Such synthetic oligosaccharides can be used to study the specificity and affinity of carbohydrate-binding proteins, including lectins and antibodies that recognize N-acetylglucosamine epitopes.

The amphiphilic nature of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, with its hydrophilic sugar head and hydrophobic heptyl tail, also makes it useful for studying membrane interactions and the behavior of glycolipids in lipid bilayers. This property has led to its application in membrane biophysics research, where it can serve as a model compound for investigating how carbohydrate-containing molecules interact with and integrate into biological membranes. Additionally, the compound has been utilized in enzyme kinetics studies, particularly for enzymes that process N-acetylglucosamine residues, such as hexosaminidases and specific glycosidases.

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has attracted interest as a potential lead structure for developing therapeutic agents. The compound's structural features provide a foundation for designing glycomimetics that can target specific carbohydrate-binding proteins involved in disease processes. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes that process N-acetylglucosamine residues, which could have applications in treating conditions such as lysosomal storage disorders or specific infectious diseases.

The heptyl chain of the compound enhances its lipophilicity and membrane permeability compared to simple N-acetylglucosamine derivatives, potentially improving its drug-like properties. This characteristic makes it a valuable starting point for medicinal chemistry efforts aimed at developing orally bioavailable glycomimetic drugs. Furthermore, the compound's structure allows for various chemical modifications at the hydroxyl positions and the acetamido group, enabling the creation of diverse libraries of derivatives with potentially enhanced potency or selectivity for specific therapeutic targets.

Analytical Chemistry Applications

Biological Activities

Enzyme Inhibition Properties

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been investigated for its potential to inhibit various enzymes involved in carbohydrate metabolism and processing. The compound's structural similarity to natural substrates of glycosidases, particularly those that act on N-acetylglucosamine residues, makes it a candidate for competitive inhibition of these enzymes. Studies have shown that the heptyl chain provides a hydrophobic interaction component that can enhance binding to enzyme active sites compared to simple N-acetylglucosamine derivatives. This property has led to investigations of the compound and its derivatives as potential inhibitors of hexosaminidases, chitinases, and other enzymes that process N-acetylglucosamine-containing substrates.

The specific stereochemistry of the glycosidic bond (beta configuration) and the defined stereochemistry at each carbon of the pyranose ring are crucial for the compound's recognition by target enzymes. This stereochemical complementarity allows the compound to fit into enzyme active sites in a manner similar to natural substrates, potentially blocking catalytic activity. The inhibitory potency can vary significantly depending on the specific enzyme target, with factors such as the size and shape of the enzyme's active site determining how effectively the compound can compete with natural substrates.

Cellular Effects and Signaling

At the cellular level, Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside may influence various biological processes related to glycosylation and carbohydrate recognition. The compound could potentially compete with natural glycoconjugates for binding to carbohydrate-recognizing proteins such as lectins, potentially modulating cellular signaling pathways that depend on these interactions. Such effects could have implications for processes like cell adhesion, immune recognition, and intercellular communication, which often involve carbohydrate-protein binding events.

The amphiphilic nature of the compound, with its hydrophilic sugar head and hydrophobic heptyl tail, may also facilitate its interaction with cell membranes. This property could potentially influence membrane fluidity or organization, particularly in membrane domains that are enriched in glycolipids. Additionally, the compound's ability to penetrate cell membranes might enable it to access intracellular targets, including enzymes involved in the processing of glycoproteins in the endoplasmic reticulum and Golgi apparatus.

Structure-Activity Relationships

Understanding the relationship between structural features of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and its biological activities is essential for optimizing its properties for specific applications. The length of the alkyl chain (heptyl in this case) is a critical determinant of the compound's hydrophobicity, membrane permeability, and binding to proteins with hydrophobic pockets. Studies comparing glycosides with different alkyl chain lengths have provided insights into how this parameter affects various biological activities, with the optimal chain length often depending on the specific target or application.

The hydroxyl groups at positions 3, 4, and 6 of the glucopyranose ring are important for hydrogen bonding interactions with protein targets and for defining the compound's solubility profile. Modifications of these hydroxyl groups, such as acetylation (as in the tri-acetylated derivative) or other derivatizations, can significantly alter the compound's biological properties. Similarly, modifications of the acetamido group at position 2 can affect recognition by enzymes and receptors that specifically interact with N-acetylglucosamine residues. These structure-activity relationships provide valuable guidance for the rational design of derivatives with enhanced potency or selectivity for specific biological targets.

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